molecular formula C10H16O6 B14003398 Diethyl 2-(1,3-dioxolan-2-yl)propanedioate CAS No. 188761-06-0

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate

Cat. No.: B14003398
CAS No.: 188761-06-0
M. Wt: 232.23 g/mol
InChI Key: BUHOCZDNXQLTSJ-UHFFFAOYSA-N
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Description

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate is an organic compound with the molecular formula C10H16O6. It is a diester derivative of propanedioic acid, featuring a 1,3-dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1,3-dioxolan-2-yl)propanedioate typically involves the reaction of diethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a 1,3-dioxolane ring via acetalization. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diethyl malonate derivatives, substituted dioxolane compounds, and oxidized products .

Scientific Research Applications

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(1,3-dioxolan-2-yl)propanedioate involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

188761-06-0

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

diethyl 2-(1,3-dioxolan-2-yl)propanedioate

InChI

InChI=1S/C10H16O6/c1-3-13-8(11)7(9(12)14-4-2)10-15-5-6-16-10/h7,10H,3-6H2,1-2H3

InChI Key

BUHOCZDNXQLTSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1OCCO1)C(=O)OCC

Origin of Product

United States

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